4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound. This piperidine derivative contains both a pyridine and a tetrahydrofuran moiety, making it an interesting molecule for various applications, particularly in medicinal chemistry and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including:
Initial formation of the pyridine ether: : Reacting 3-methyl-2-pyridinol with an appropriate halomethyl piperidine derivative under basic conditions to form the pyridine ether linkage.
Piperidine carboxamide formation: : This step may involve reacting the intermediate with oxolan-2-ylmethylamine and forming the carboxamide under mild heating and in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis methods would likely emphasize efficiency and scalability. This includes optimizing solvent use, reaction conditions like temperature and pressure, and utilizing continuous flow chemistry for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions particularly at the methyl group of the pyridine ring.
Reduction: : The carboxamide moiety may participate in reduction reactions.
Substitution: : The compound could undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: : Like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).
Reducing agents: : Such as LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution conditions: : Involving bases or acids to facilitate nucleophilic attack.
Major Products
The products will depend on the specific conditions and reagents used. Oxidative products could include hydroxylated derivatives, while reduction might yield amines from the carboxamide.
Scientific Research Applications
This compound has numerous applications across various fields:
Chemistry: : It's used as a building block for more complex molecules in organic synthesis.
Biology: : As a ligand in receptor studies, it helps in the investigation of receptor-ligand interactions.
Medicine: : Potential as a pharmaceutical agent, especially in drug discovery for its bioactive properties.
Industry: : Usage in material sciences for creating polymers and other functional materials.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets:
Molecular Targets: : Potentially targets receptors or enzymes with an affinity for its structure.
Pathways Involved: : Could modulate biochemical pathways involving signal transduction or metabolic processes.
Comparison with Similar Compounds
Compared to other piperidine derivatives:
Uniqueness: : The combination of pyridine, tetrahydrofuran, and piperidine moieties in a single structure is distinctive.
Similar Compounds: : Include piperidine carboxamides and pyridine ethers like 2-chloropyridine-3-carboxamide and N-(oxolan-2-ylmethyl)pyridine-3-carboxamide.
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide stands out due to its multifaceted applications and distinctive chemical features, making it a valuable compound in scientific research
Properties
IUPAC Name |
4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-4-2-8-19-17(14)24-13-15-6-9-21(10-7-15)18(22)20-12-16-5-3-11-23-16/h2,4,8,15-16H,3,5-7,9-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCRSHQNCFHTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.